molecular formula C9H11N3 B1419911 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine CAS No. 801217-14-1

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1419911
CAS No.: 801217-14-1
M. Wt: 161.2 g/mol
InChI Key: SVXONZREKJLJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the imidazopyridine class of heterocyclic compounds, which are nitrogen-containing scaffolds renowned for their diverse biological activities. This specific amine-functionalized derivative serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The core imidazopyridine structure is a privileged scaffold in drug discovery. Recent scientific investigations into closely related 2,7-dimethylimidazo[1,2-a]pyridine derivatives have demonstrated potent antibacterial properties . Specifically, compounds within this structural family have shown promising in vitro activity against challenging pathogens such as Klebsiella pneumoniae ATCC 4352 and Bacillus subtilis ATCC 6051, with some analogs exhibiting minimum inhibitory concentration (MIC) values as low as 4.8 µg/mL . The biological activity appears to be influenced by the electronic characteristics of the molecule; theoretical studies using Density Functional Theory (DFT) indicate that lower HOMO-LUMO energy gaps in these compounds correlate with higher chemical reactivity and enhanced antimicrobial efficacy . The presence of the amine group at the 3-position of the imidazopyridine ring provides a versatile handle for further chemical modification, allowing researchers to develop structure-activity relationship (SAR) profiles and optimize pharmacological properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound as a key synthetic intermediate in the development of novel anti-infective agents or as a standard in computational and mechanistic studies aimed at understanding the molecular basis of its activity.

Properties

IUPAC Name

2,7-dimethylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-4-12-8(5-6)11-7(2)9(12)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXONZREKJLJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacophore Analysis of 2,7-Dimethyl Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, antitubercular, and kinase inhibitory effects.[1][2][3][4][5] The 2,7-dimethyl substituted variant, in particular, has emerged as a promising core for the development of novel therapeutics. This technical guide provides a comprehensive, in-depth exploration of the pharmacophore analysis of this specific scaffold. As a Senior Application Scientist, the focus extends beyond a mere recitation of protocols to a scientifically grounded narrative that elucidates the causal reasoning behind experimental choices. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into generating and validating robust pharmacophore models. We will delve into both ligand-based and structure-based approaches, using the antitubercular activity of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides as a central case study to illustrate the principles and methodologies in a practical context.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic compound that has garnered significant attention from medicinal chemists.[1] Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the design of targeted therapeutics.[2][3][4][5] Numerous derivatives have been investigated, demonstrating a wide array of pharmacological activities.[1][2][3][4][5] The 2,7-dimethyl substitution pattern has been identified in several potent bioactive molecules, including promising antitubercular agents.[6][7][8][9]

Pharmacophore analysis is a cornerstone of modern drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.[10] By understanding this pharmacophore, we can rationally design novel molecules with enhanced potency and selectivity, and virtually screen large compound libraries to identify new hits.

This guide will provide a detailed workflow for conducting a pharmacophore analysis of 2,7-dimethyl substituted imidazo[1,2-a]pyridines, emphasizing the critical thinking and scientific rationale that underpin each step of the process.

Foundational Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular interaction features that are crucial for a ligand's binding to a specific biological target. These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive Ionizable (PI) groups

  • Negative Ionizable (NI) groups

The spatial arrangement of these features, including their distances and angles, defines the pharmacophore model. There are two primary approaches to generating a pharmacophore model:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active compounds to deduce the common chemical features responsible for their activity.[10]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available (e.g., from X-ray crystallography), this approach can be used to directly identify the key interaction points within the binding site.[10]

This guide will focus on a ligand-based approach, as it is a common scenario in early-stage drug discovery.

A Step-by-Step Workflow for Pharmacophore Analysis of 2,7-Dimethyl Substituted Imidazo[1,2-a]pyridines

We will use a dataset of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with known antitubercular activity as our case study.[6][7] The Minimum Inhibitory Concentration (MIC) values will be used as the measure of biological activity.

Data Preparation and Curation

The quality of the input data is paramount for generating a meaningful pharmacophore model. This initial phase involves collecting and carefully curating a dataset of active compounds.

Experimental Protocol:

  • Compound Selection: A set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with a range of antitubercular activities (MIC values) was selected from the literature.[6][7][8]

  • Data Structuring: The chemical structures and their corresponding biological activities were compiled into a structured data file (e.g., an SD file).

  • Activity Conversion: The MIC values were converted to pMIC (-log(MIC)) to ensure a positive correlation between the numerical value and biological activity.

  • Dataset Division: The curated dataset was divided into a training set and a test set . The training set is used to generate the pharmacophore model, while the test set is used to validate its predictive power.[11] A common split is 70-80% for the training set and 20-30% for the test set.

Table 1: Antitubercular Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

Compound IDStructureMIC (µM)pMIC (-logMIC)Dataset
1 N-(4-chlorobenzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide0.057.30Training
2 2,7-dimethyl-N-(4-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyridine-3-carboxamide0.17.00Training
3 N-(4-(tert-butyl)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide0.26.70Training
4 N-(4-methoxybenzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide0.46.40Training
5 N-benzyl-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide0.86.10Training
6 N-(4-fluorobenzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide1.06.00Test
7 2,7-dimethyl-N-(4-methylbenzyl)imidazo[1,2-a]pyridine-3-carboxamide1.255.90Test
8 N-(3,4-dichlorobenzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide0.057.30Training
9 2,7-dimethyl-N-(naphthalen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide0.17.00Training
10 N-(biphenyl-4-ylmethyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide0.26.70Test

Note: The structures are described by their names for brevity in this table. The full 2D and 3D structures would be used in the actual analysis.

Conformational Analysis and Feature Mapping

Small molecules are flexible and can adopt multiple conformations. It is crucial to generate a diverse set of low-energy conformations for each molecule in the training set to identify the bioactive conformation.

Experimental Protocol:

  • Conformer Generation: Utilize a conformational analysis tool within a molecular modeling software package (e.g., Discovery Studio, LigandScout, MOE) to generate a set of energetically accessible conformers for each molecule in the training set.[12][13]

  • Feature Identification: The software will then identify the potential pharmacophoric features (HBA, HBD, HY, AR, etc.) present in each conformer of the training set molecules.[10]

Causality Behind the Choice: The underlying principle is that the bioactive conformation, the one responsible for the interaction with the target, is among the low-energy conformers. By exploring the conformational space, we increase the probability of identifying the correct spatial arrangement of pharmacophoric features.

Pharmacophore Hypothesis Generation

The core of the analysis is the generation of pharmacophore hypotheses. This involves aligning the conformers of the active molecules and identifying common pharmacophoric features.

Experimental Protocol:

  • Common Feature Identification: The software aligns the conformers of the most active compounds in the training set to identify common pharmacophoric features that are present in all of them.

  • Hypothesis Generation: Based on these common features, a set of pharmacophore hypotheses is generated. Each hypothesis consists of a specific combination of features and their spatial arrangement.

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map to the active molecules in the training set and how well they discriminate active from inactive compounds (if inactives are included).

Diagram 1: Pharmacophore Generation Workflow

G A Curated Dataset (Training Set) B Conformational Analysis A->B C Pharmacophoric Feature Identification B->C D Common Feature Alignment C->D E Hypothesis Generation & Scoring D->E F Top-Ranked Pharmacophore Hypotheses E->F

Caption: A streamlined workflow for generating pharmacophore hypotheses from a curated dataset.

For our case study, a plausible pharmacophore hypothesis for the antitubercular activity of 2,7-dimethylimidazo[1,2-a]pyridines could consist of a hydrogen bond acceptor, two aromatic rings, and two hydrophobic features.

Diagram 2: A Hypothetical Pharmacophore Model

G HBA HBA AR1 AR HBA->AR1 3.5 Å HY1 HY HBA->HY1 4.2 Å AR2 AR AR1->AR2 5.0 Å HY2 HY AR1->HY2 6.1 Å HY1->HY2 2.8 Å

Caption: A hypothetical five-feature pharmacophore model with inter-feature distances.

Pharmacophore Model Validation

A generated pharmacophore model is only useful if it can accurately predict the activity of compounds not used in its creation. Therefore, rigorous validation is a critical and non-negotiable step.[11]

Experimental Protocol:

  • Test Set Screening: The generated pharmacophore hypotheses are used to screen the test set molecules. The software evaluates how well each test set molecule fits each hypothesis.

  • Activity Correlation: The predicted activities from the pharmacophore model are correlated with the actual experimental activities of the test set compounds. A good model will show a strong correlation.

  • Statistical Validation: Several statistical methods can be employed for validation:

    • Fischer's Randomization Test: This method assesses the statistical significance of the pharmacophore model by generating random hypotheses and comparing their performance to the generated model.

    • Receiver Operating Characteristic (ROC) Curve Analysis: If a set of known inactive compounds (decoys) is available, a ROC curve can be generated to evaluate the model's ability to distinguish between active and inactive molecules.[11]

Diagram 3: Pharmacophore Validation Process

G A Top-Ranked Pharmacophore Hypotheses B Test Set Screening A->B C Correlation of Predicted vs. Experimental Activity B->C D Statistical Validation (e.g., Fischer's Test, ROC) C->D E Validated Pharmacophore Model D->E

Caption: The validation workflow to ensure the predictive power of the pharmacophore model.

A validated pharmacophore model for the 2,7-dimethyl substituted imidazo[1,2-a]pyridine scaffold can then be used for a variety of applications in drug discovery.

Applications of the Validated Pharmacophore Model

A robust pharmacophore model is a powerful tool for advancing a drug discovery program.

  • Virtual Screening: The model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This is a cost-effective way to identify new hit compounds with potentially different chemical scaffolds.

  • Lead Optimization: The pharmacophore model can guide the chemical modification of existing lead compounds to improve their potency and selectivity. By understanding which features are essential for activity, chemists can focus their synthetic efforts on the most promising modifications.

  • De Novo Design: The model can serve as a template for the de novo design of entirely new molecules that fit the pharmacophoric constraints.

Conclusion: A Scientifically Rigorous Approach to Drug Discovery

The pharmacophore analysis of 2,7-dimethyl substituted imidazo[1,2-a]pyridines provides a clear and powerful example of how computational chemistry can accelerate and rationalize the drug discovery process. By moving beyond a simple checklist of steps and embracing a deep understanding of the underlying scientific principles, researchers can develop robust and predictive pharmacophore models. This in-depth technical guide has outlined a comprehensive workflow, from data curation to model validation, emphasizing the importance of scientific integrity and logical reasoning at each stage. The insights gained from such an analysis are invaluable for the design of the next generation of therapeutics based on this privileged scaffold.

References

  • How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5). ResearchGate. Retrieved February 14, 2026, from [Link]

  • De Vito, J. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. [Link]

  • De Vito, J. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Publications. Retrieved February 14, 2026, from [Link]

  • CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. Retrieved February 14, 2026, from [Link]

  • Jadhav, B., et al. (2016). Synthesis and Evaluation of Antituberculosis Activity of Substituted 2,7-Dimethylimidazo [1,2-a]Pyridine-3-Carboxamide Derivativ. Scientific Research Publishing. Retrieved February 14, 2026, from [Link]

  • Bouf-Taleb, N., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1. [Link]

  • BIOVIA. (n.d.). Pharmacophore and Ligand-Based Design with BIOVIA Discovery Studio®. Dassault Systèmes. Retrieved February 14, 2026, from [Link]

  • (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Ben-M'barek, K., et al. (2015). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 96, 449-459.
  • Samala, G., et al. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 11(48), 30205-30218. [Link]

  • Kaserer, T., & Schuster, D. (2020). Docking, pharmacophore modeling, virtual screening, and selection of test compounds. Bio-protocol Preprint. [Link]

  • Ananthan, S., et al. (2014). Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model. PLoS ONE, 9(1), e87483. [Link]

  • (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Medium. Retrieved February 14, 2026, from [Link]

  • (n.d.). Pharmacophore modeling using Discovery Studio. CUTM Courseware. Retrieved February 14, 2026, from [Link]

  • BIOVIA. (n.d.). Pharmacophore and Ligand-Based Design with BIOVIA Discovery Studio®. Dassault Systèmes. Retrieved February 14, 2026, from [Link]

  • Segodi, R. S., & Nxumalo, W. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) of Plasmodium falciparum Parasite.
  • Van Rensburg, C. E. J., et al. (2017). Imidazo[1,2-a]pyridine complexes with anticancer activity.
  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. Journal of Chemical Information and Modeling, 45(1), 160-169. [Link]

  • Goel, A., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 141-145. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37042-37053. [Link]

  • (2023, July 13). How to run ligand-based pharmacophore model on Ligand Scout? ResearchGate. Retrieved February 14, 2026, from [Link]

  • (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. Retrieved February 14, 2026, from [Link]

  • (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing [Video]. YouTube. [Link]

  • (n.d.). Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand. Retrieved February 14, 2026, from [Link]

  • Endoori, M., et al. (2021). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Journal of Heterocyclic Chemistry, 58(10), 2004-2014. [Link]

  • Sree-Raj, T. K., et al. (2015). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1365-1372.
  • Hamdouchi, C., et al. (2005). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(7), 1943-1947. [Link]

Sources

Technical Guide: The Discovery and Application of Substituted Imidazo[1,2-a]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to diverse biological targets, including GPCRs, ion channels, and kinases.[1][2] While the general scaffold underpins blockbuster drugs like Zolpidem (Ambien), the specific subclass of imidazo[1,2-a]pyridin-3-amine derivatives represents a distinct chemical space unlocked primarily by the advent of isocyanide-based multicomponent reactions (IMCRs).[2]

This guide details the historical evolution of this subclass, focusing on the pivotal 1998 discovery of the Groebke-Blackburn-Bienaymé (GBB) reaction, the mechanistic principles governing its synthesis, and its current trajectory in kinase inhibitor development.[2]

Part 1: The Synthetic Pivot (History & Discovery)[2]

The Pre-1998 Landscape

Prior to 1998, synthesizing 3-amino-substituted imidazo[1,2-a]pyridines was a labor-intensive process.[2] Traditional methods relied on multistep sequences involving the condensation of 2-aminopyridines with


-haloketones (the Tschitschibabin approach), followed by nitration and reduction, or nucleophilic substitution.[2] These routes were limited by poor atom economy, harsh conditions, and a lack of diversity at the 3-position.[2]
The 1998 Breakthrough: The GBB Reaction

The field changed radically in 1998 with the simultaneous, independent publication of a novel three-component reaction by three research groups:[3]

  • Katrin Groebke (Switzerland)[2][4]

  • Christopher Blackburn (USA)[2][4]

  • Hugues Bienaymé (France)[2][4]

This reaction, now collectively known as the Groebke-Blackburn-Bienaymé (GBB) reaction , allows for the one-pot synthesis of imidazo[1,2-a]pyridin-3-amines using three simple building blocks:

  • Amine: 2-aminopyridine (or related aminoazoles)[2][4]

  • Aldehyde: Aromatic or aliphatic aldehydes

  • Isocyanide: Alkyl or aryl isocyanides[2]

Impact: The GBB reaction is an isocyanide-based multicomponent reaction (IMCR) that provides immediate access to high diversity at the C2 (via aldehyde) and C3-amine (via isocyanide) positions.[2] It utilizes Lewis acid catalysis (e.g., Sc(OTf)


, HClO

) to drive the formation of the fused ring system in a single step.[2]

Part 2: Mechanistic Principles[2]

The efficiency of the GBB reaction lies in its non-concerted [4+1] cycloaddition sequence.[2] Understanding this mechanism is crucial for optimizing yields and controlling regioselectivity.

Mechanism of Action
  • Schiff Base Formation: The reaction initiates with the condensation of the 2-aminopyridine and the aldehyde to form an imine (Schiff base) intermediate. This step is acid-catalyzed.[2]

  • Isocyanide Insertion: The isocyanide undergoes a [4+1] cycloaddition with the protonated Schiff base.[2]

  • Prototropic Shift: An irreversible 1,3-hydride shift (or tautomerization) aromatizes the system, yielding the stable imidazo[1,2-a]pyridin-3-amine.[2]

GBB_Mechanism Start Reactants: 2-Aminopyridine + Aldehyde Intermediate1 Schiff Base (Imine Formation) Start->Intermediate1 - H2O Step2 Acid Catalysis (Protonation) Intermediate1->Step2 Intermediate2 Isocyanide Attack ([4+1] Cycloaddition) Step2->Intermediate2 + R-NC Final Product: Imidazo[1,2-a] pyridin-3-amine Intermediate2->Final 1,3-H Shift (Aromatization)

Figure 1: The mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) reaction involving Schiff base formation and isocyanide insertion.[2]

Part 3: Medicinal Chemistry & SAR[3][4][5][6][7][8][9][10]

The 3-amino derivatives differ significantly from 3-amido analogs (like Zolpidem) in their physicochemical properties and target profiles.[2] The secondary amine at the 3-position serves as a critical hydrogen bond donor/acceptor, making these scaffolds ideal for kinase inhibition.

Key Therapeutic Areas[2][4][7][9]
  • Kinase Inhibition: The imidazo[1,2-a]pyridine core mimics the purine ring of ATP.[2] Derivatives have shown potent inhibition of:

    • PI3K (Phosphoinositide 3-kinase): Critical in cancer signaling.[2]

    • CDK (Cyclin-dependent kinases): Cell cycle regulation.[2]

    • DYRK1A: Implicated in Down syndrome and Alzheimer's.

  • Anti-Infectives:

    • Tuberculosis: 3-carboxamide derivatives (e.g., Q203) are well known, but recent GBB-derived 3-amine libraries have identified hits against M. tuberculosis by targeting the respiratory chain.[2]

    • Virology: Activity against RSV and Human Cytomegalovirus (HCMV).[2]

Structure-Activity Relationship (SAR) Map

The modularity of the GBB reaction allows independent tuning of three vectors.[2]

SAR_Map Core Imidazo[1,2-a]pyridine Core R1 C2 Position (Aldehyde Derived) Determines Lipophilicity & Major Binding Pocket Fit Core->R1 R2 C3-Amine (Isocyanide Derived) H-Bond Donor/Acceptor Critical for Kinase Hinge Binding Core->R2 R3 Pyridine Ring (R6/R7/R8) Electronic Tuning & Solubility Modulation Core->R3

Figure 2: Structure-Activity Relationship (SAR) vectors for GBB-derived imidazo[1,2-a]pyridin-3-amines.

Part 4: Experimental Protocols

Chemical Synthesis: Microwave-Assisted GBB Reaction

Rationale: Microwave irradiation accelerates the condensation and cycloaddition steps, significantly improving yield compared to thermal heating.[2]

Reagents:

  • 2-Aminopyridine (1.0 equiv)[2][5]

  • Aldehyde (1.0 equiv)[2]

  • Isocyanide (1.1 equiv)[2]

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%)[2]
    
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)[2]

Protocol:

  • Mixing: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)

    
     (0.05 mmol). Stir at room temperature for 5 minutes to promote Schiff base formation (color change often observed).[2]
    
  • Component 3: Add the isocyanide (1.1 mmol).

  • Irradiation: Seal the vial and irradiate at 100°C for 15–30 minutes (Power: 100-150W, Max Pressure: 200 psi).

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

  • Validation: Confirm structure via

    
    H-NMR (characteristic singlet for C2-H if unsubstituted, or disappearance of aldehyde proton) and HRMS.
    
Biological Assay: In Vitro Kinase Inhibition (ADP-Glo™)

Rationale: To verify the bioactivity of the synthesized 3-amine derivative against a target kinase (e.g., PI3K


).[2]

Protocol:

  • Preparation: Prepare 2.5x kinase reaction buffer and 2.5x ATP/substrate mixture.

  • Compound Dilution: Serially dilute the synthesized imidazo[1,2-a]pyridin-3-amine in DMSO (final concentration <1%).

  • Incubation: Add 2

    
    L of compound and 4 
    
    
    
    L of kinase enzyme to a 384-well plate. Incubate for 10 minutes at RT.
  • Reaction Start: Add 4

    
    L of ATP/Substrate mixture. Incubate for 60 minutes at RT.
    
  • Termination: Add 10

    
    L of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate for 40 minutes.
    
  • Detection: Add 20

    
    L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[2] Incubate for 30 minutes.
    
  • Readout: Measure luminescence using a plate reader. Calculate IC

    
     using non-linear regression.
    

Part 5: Data Summary & Catalyst Comparison

The choice of catalyst in the GBB reaction critically affects yield and reaction time.

CatalystConditionsTypical YieldNotes
Sc(OTf)

MeOH, MW, 100°C85-95%Gold standard; Lewis acid; tolerates diverse functional groups.[2]
HClO

MeOH, RT to 60°C60-80%Strong Brønsted acid; cheaper but lower tolerance for acid-sensitive groups.[2]
Montmorillonite K-10 Solvent-free, MW70-85%Green chemistry approach; heterogeneous catalysis (recyclable).[2]
Iodine (I

)
DCM, RT75-90%Mild conditions; inexpensive; useful for large-scale synthesis.[2]

References

  • Groebke, K., Weber, L., & Mehlin, F. (1998).[2] Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrimidines by a New Multicomponent Reaction.[2] Synlett, 1998(6), 661–663.[2] Link

  • Blackburn, C., et al. (1998).[2] Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation.[2] Tetrahedron Letters, 39(22), 3635–3638.[2] Link

  • Bienaymé, H., & Bouzid, K. (1998).[2][6] A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Libraries of 3-Aminoimidazo[1,2-a]pyridines. Angewandte Chemie International Edition, 37(16), 2234–2237.[2] Link

  • Boltjes, A., & Dömling, A. (2019).[2][3][7] The Groebke–Blackburn–Bienaymé Reaction.[3][4][7][8][6] European Journal of Organic Chemistry, 2019(42), 7007–7049.[2] Link[2]

  • Perveen, S., et al. (2020).[2] Synthetic approaches and pharmaceutical applications of imidazo[1,2-a]pyridine derivatives: A comprehensive review. Journal of Molecular Structure, 1220, 128714.[2] Link[2]

Sources

Methodological & Application

Application Notes and Protocols for the Efficient Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1] Its unique electronic and structural properties have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as Zolpidem (anxiolytic), Alpidem, and Saripidem underscore the pharmacological importance of this moiety.[2] The 3-amino substituted variants, in particular, serve as versatile intermediates and key pharmacophores in the discovery of novel treatments for a wide range of diseases, including cancer, tuberculosis, and Alzheimer's disease.[2][3]

This document provides a detailed guide for the efficient synthesis of a specific, highly functionalized derivative, 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine . We will focus on the most robust and field-proven synthetic strategy: the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, valued for its high convergence, atom economy, and operational simplicity.[4]

Core Synthesis Strategy: The Groebke-Blackburn-Bienaymé Reaction (GBB-3CR)

The GBB reaction is a powerful one-pot, three-component condensation that seamlessly constructs the 3-amino-imidazo[1,2-a]pyridine framework from readily available starting materials.[5][6] This methodology is the preferred route for the target compound due to its efficiency and ability to generate structural complexity in a single synthetic operation.

Causality and Mechanistic Insight

The reaction proceeds through a well-elucidated cascade mechanism. The choice of an acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃) or even simple ammonium chloride (NH₄Cl), is critical for the initial activation step.[4][6]

  • Iminium Ion Formation : The reaction initiates with the acid-catalyzed condensation of the aldehyde (acetaldehyde) and the aminopyridine (2-amino-4-methylpyridine). This forms a reactive iminium intermediate (A) .

  • Nitrile Ylide Formation : The isonitrile component then undergoes a nucleophilic attack on the iminium carbon, forming a nitrilium ion intermediate (B) .

  • Intramolecular Cyclization : The key ring-forming step is a regioselective 5-endo-dig cyclization. The endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the nitrilium ion. This step is geometrically favored and proceeds rapidly to form the fused five-membered ring intermediate (C) .[5]

  • Rearomatization : A final deprotonation and tautomerization step rearomatizes the bicyclic system, yielding the stable 3-amino-imidazo[1,2-a]pyridine product.[5]

Visualization of the GBB Reaction Mechanism

GBB_Mechanism GBB Reaction Mechanism for 3-Aminoimidazo[1,2-a]pyridines cluster_reactants Starting Materials cluster_pathway Reaction Pathway Aminopyridine 2-Amino-4-methylpyridine Iminium Iminium Intermediate (A) Aminopyridine->Iminium + H⁺ Aldehyde Acetaldehyde Aldehyde->Iminium + H⁺ Isonitrile t-Butyl Isocyanide Nitrilium Nitrilium Ion (B) Iminium->Nitrilium + Isonitrile Cyclized Cyclized Intermediate (C) Nitrilium->Cyclized 5-endo-dig Cyclization Product N-tert-butyl-2,7-dimethyl- imidazo[1,2-a]pyridin-3-amine Cyclized->Product Rearomatization (-H⁺) workflow cluster_reagents cluster_steps r1 2-Amino-4-methylpyridine step1 Protocol 1: GBB Three-Component Reaction (Catalyst, MW, 80°C) r1->step1 r2 Acetaldehyde r2->step1 r3 t-Butyl Isocyanide r3->step1 step2 Purification 1: Column Chromatography step1->step2 intermediate Protected Intermediate: N-tert-butyl-2,7-dimethyl- imidazo[1,2-a]pyridin-3-amine step2->intermediate step3 Protocol 2: Acidic Deprotection (HCl in Dioxane) step4 Purification 2: Extraction & Column Chromatography step3->step4 final_product Final Product: 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine step4->final_product intermediate->step3

Sources

Application Note: Optimized Protocols for the Reduction of 3-nitro-2,7-dimethylimidazo[1,2-a]pyridine to its Corresponding Amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The 3-amino-2,7-dimethylimidazo[1,2-a]pyridine derivative, in particular, serves as a critical building block for the synthesis of various biologically active compounds.[3][4] Its synthesis is most commonly achieved through the reduction of the corresponding 3-nitro precursor. The conversion of the nitro group, a strong electron-withdrawing group, to an electron-donating amino group dramatically alters the electronic properties of the molecule, which is a key step in many synthetic routes.[5][6]

This application note provides a comprehensive guide to the reduction of 3-nitro-2,7-dimethylimidazo[1,2-a]pyridine. It details two robust and widely applicable protocols: catalytic hydrogenation and metal-mediated reduction. Beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices to empower researchers to adapt and troubleshoot these procedures effectively.

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to a primary amine is a six-electron process that can proceed through different pathways depending on the chosen methodology.[6][7] The two most common pathways are the direct hydrogenation route and a condensation route.

Direct Hydrogenation Pathway

This is the most frequently cited mechanism, particularly in catalytic hydrogenation. It involves a stepwise reduction of the nitro group. The nitroarene is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine, and finally to the amine product.[7]

Metal-Mediated Reduction Pathway

In metal-mediated reductions, such as those using iron or tin in acidic media, the mechanism involves a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is subsequently protonated by the acidic medium. This sequence of electron transfer and protonation continues until the amine is formed.[7]

Experimental Protocols

This section outlines detailed, step-by-step methodologies for the reduction of 3-nitro-2,7-dimethylimidazo[1,2-a]pyridine.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction.[5][7][8] Palladium on carbon (Pd/C) is a commonly used catalyst due to its high activity and selectivity.[9][10]

Materials and Equipment
  • 3-nitro-2,7-dimethylimidazo[1,2-a]pyridine

  • 10% Palladium on carbon (Pd/C), wet (50% water)

  • Methanol (MeOH) or Ethanol (EtOH), ACS grade

  • Hydrogen (H₂) gas cylinder with regulator

  • Hydrogenation balloon or Parr shaker apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum/inert gas manifold

  • Celite®

  • Buchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitro-2,7-dimethylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).

  • Inert Atmosphere: Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon gas three times.[7]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the reaction mixture under a positive flow of inert gas.

  • Hydrogenation: Replace the inert atmosphere with hydrogen. This can be achieved by evacuating the flask and backfilling with hydrogen from a balloon. Repeat this cycle 3-4 times to ensure a hydrogen atmosphere.[7] For larger scale reactions or those requiring higher pressure, a Parr shaker apparatus should be used following established safety protocols.[11][12]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: The catalyst can ignite upon contact with air, especially when dry. Keep the filter cake wet with solvent during and after filtration.[13][14]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-amino-2,7-dimethylimidazo[1,2-a]pyridine.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization.

Behind the Protocol: Catalytic Hydrogenation
  • Solvent Choice: Methanol and ethanol are common solvents for catalytic hydrogenation as they readily dissolve the substrate and are relatively inert under the reaction conditions.

  • Catalyst Loading: A catalyst loading of 5-10 mol% is typically sufficient. Higher loadings can increase the reaction rate but also the cost and potential for side reactions.

  • Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air.[13][14][15] All operations should be conducted in a well-ventilated fume hood. The Pd/C catalyst is pyrophoric and must be handled with care, especially during filtration.[13][14]

Protocol 2: Metal-Mediated Reduction using Iron in Acetic Acid

The use of easily oxidized metals in acidic media is a classic and reliable method for nitro group reduction.[5][7] This method is known for its excellent chemoselectivity and tolerance of various functional groups.[7][9]

Materials and Equipment
  • 3-nitro-2,7-dimethylimidazo[1,2-a]pyridine

  • Iron powder (Fe), <325 mesh

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Celite®

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitro-2,7-dimethylimidazo[1,2-a]pyridine (1.0 eq) and iron powder (3-5 eq).

  • Solvent Addition: Add a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v) to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is often vigorous initially.

  • Work-up: Upon completion, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.[7]

  • Solvent Removal: Remove the organic solvent from the filtrate under reduced pressure.

  • Neutralization and Extraction: The remaining aqueous layer is typically acidic. Carefully basify the solution with saturated sodium bicarbonate solution until the pH is ~8-9. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-2,7-dimethylimidazo[1,2-a]pyridine.

  • Purification (if necessary): The crude product can be purified by column chromatography or recrystallization.

Behind the Protocol: Metal-Mediated Reduction
  • Choice of Metal and Acid: Iron in acetic acid is a common and cost-effective combination.[9] Other metals like tin (Sn) or zinc (Zn) in the presence of acid can also be used.[5][9] The acid serves as a proton source for the reduction.

  • Stoichiometry of Iron: An excess of iron powder is used to ensure complete reduction of the nitro group.

  • Work-up Procedure: The neutralization step is crucial to deprotonate the amine product, making it soluble in the organic extraction solvent.

Data Presentation and Comparison

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Metal-Mediated Reduction
Reducing Agent H₂ gasIron (Fe) powder
Catalyst/Reagent 10% Pd/CAcetic Acid (AcOH)
Solvent Methanol or EthanolEthanol/Acetic Acid
Temperature Room TemperatureReflux (~80-90 °C)
Pressure Atmospheric or slightly elevatedAtmospheric
Typical Reaction Time 1-4 hours2-6 hours
Work-up Filtration of catalystFiltration, neutralization, extraction
Advantages High efficiency, clean reaction, mild conditionsExcellent chemoselectivity, cost-effective
Disadvantages Pyrophoric catalyst, requires H₂ gas handlingRequires heating, acidic conditions, more extensive work-up

Visualization of Experimental Workflows

Catalytic Hydrogenation Workflow

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve Substrate in Solvent B Add Pd/C Catalyst (under N₂) A->B C Purge with H₂ B->C D Stir at Room Temp (Monitor Reaction) C->D E Filter through Celite® (Remove Catalyst) D->E F Concentrate Filtrate E->F G Purify Product (if necessary) F->G

Caption: Workflow for catalytic hydrogenation.

Metal-Mediated Reduction Workflow

G cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up A Combine Substrate and Iron Powder B Add EtOH/AcOH A->B C Heat to Reflux (Monitor Reaction) B->C D Filter through Celite® C->D E Concentrate Filtrate D->E F Neutralize with NaHCO₃ E->F G Extract with EtOAc F->G H Dry and Concentrate G->H I Purify Product (if necessary) H->I

Caption: Workflow for metal-mediated reduction.

Analytical Monitoring

The progress of the reduction can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting material and the appearance of the product. The nitro compound is typically more nonpolar than the resulting amine.

  • Liquid Chromatography-Mass Spectrometry (LCMS): Provides more detailed information, including the mass of the starting material and product, confirming the conversion.

  • Gas Chromatography (GC): Can be used if the compounds are volatile and thermally stable. Detectors like Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) are suitable.[16]

Safety Considerations

  • Catalytic Hydrogenation:

    • Hydrogen gas is extremely flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.[12][14][15]

    • Palladium on carbon is pyrophoric, especially after use. Never allow the used catalyst to dry in the air. Quench the catalyst by wetting it with water immediately after filtration.[13][14]

    • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15]

  • Metal-Mediated Reduction:

    • Acetic acid is corrosive. Handle with care and wear appropriate PPE.

    • The reaction can be exothermic, especially at the beginning. Ensure adequate cooling is available if necessary.

    • The neutralization step with sodium bicarbonate can produce a significant amount of carbon dioxide gas. Add the base slowly to avoid excessive foaming and pressure build-up.

Conclusion

The reduction of 3-nitro-2,7-dimethylimidazo[1,2-a]pyridine to its corresponding amine is a fundamental transformation in the synthesis of various valuable compounds. Both catalytic hydrogenation and metal-mediated reduction are effective methods to achieve this conversion. The choice between these protocols will depend on the available equipment, scale of the reaction, and the presence of other functional groups in the molecule. By understanding the underlying principles and adhering to the detailed protocols and safety precautions outlined in this application note, researchers can confidently and efficiently perform this crucial synthetic step.

References

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. CXTH. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Center for Biotechnology Information. [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme Chemistry. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]

  • Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. [Link]

  • Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. SIOC Journals. [Link]

  • Hydrogenation SOP. University of Rochester. [Link]

  • Hydrogenation Reactions. University of Pittsburgh. [Link]

  • Standard Operating Procedures. The Sarpong Group, UC Berkeley. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

    • analytical methods. Agency for Toxic Substances and Disease Registry. [Link]

  • New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. Radboud University. [Link]

  • Synthesis of 3-amino-imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Nitro Reduction. Organic Chemistry Data. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Center for Biotechnology Information. [Link]

  • Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[11]arene-based metal–organic dimer containing amino groups. Royal Society of Chemistry. [Link]

Sources

Application Note: Amide Coupling Protocols for 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of amides derived from 2,7-dimethylimidazo[1,2-a]pyridin-3-amine presents a unique set of challenges in medicinal chemistry. While the imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in drugs like Zolpidem and Sorafenib analogs, the C3-amino derivative is prone to rapid oxidative dimerization and possesses nuanced nucleophilicity due to the C2-methyl steric hindrance.

This Application Note provides three field-validated protocols to effect this transformation. Unlike aliphatic amine couplings, success here depends heavily on substrate handling (preventing oxidation) and reagent selection (overcoming steric/electronic mismatch).[1][2]

Key Technical Challenges
  • Oxidative Instability: The free base of 3-aminoimidazo[1,2-a]pyridine is air-sensitive, rapidly forming azo-dimers (colored impurities) upon exposure to oxygen.

  • Steric Hindrance: The C2-methyl group creates a "ortho-like" steric barrier, retarding the rate of nucleophilic attack on bulky activated esters.[2]

  • N-Bridgehead Basicity: The N1 position is basic (

    
    ). In acidic media, protonation at N1 can deactivate the ring, while in the presence of strong electrophiles, N1-acylation is a competing (though reversible) side reaction.[1][2]
    

Chemical Context & Decision Matrix[3][4][5]

Before selecting a protocol, evaluate the coupling partner (Carboxylic Acid) and the state of your amine.[2]

Reactivity Profile
  • Nucleophile: 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine.

  • Electronic Effect: The 7-methyl group is electron-donating, increasing the electron density of the ring and the nucleophilicity of the C3-amine compared to the unsubstituted parent.[2]

  • Steric Effect: The 2-methyl group shields the C3-amine. Standard EDC/NHS couplings often fail or proceed sluggishly.[2]

Protocol Selection Guide

Figure 1: Decision tree for selecting the optimal amidation protocol based on the carboxylic acid partner.

Pre-Reaction Protocol: Handling the Amine

CRITICAL STEP: The primary cause of failure is the degradation of the starting amine.[2]

The 3-aminoimidazo[1,2-a]pyridine moiety is electron-rich. In the presence of air, it oxidizes to form dark-colored azo compounds.[2]

Recommendation:

  • Storage: Store as the HCl or HBr salt . The salt form is stable indefinitely at room temperature.[2]

  • Free-Basing: Do not free-base the amine during workup prior to the reaction. Instead, introduce the salt directly into the coupling reaction and use an extra equivalent of base (DIEA or TEA) to release the free amine in situ under an inert atmosphere (Ar or

    
    ).[2]
    

Method A: HATU-Mediated Coupling (Standard)

Best for: Discovery chemistry, milligram to gram scale, valuable acids.[1][2] Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester), which accelerates the reaction with the sterically hindered C3-amine.

Materials
  • Amine: 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine (HCl salt preferred).

  • Acid: 1.0 - 1.2 equivalents.

  • Reagent: HATU (1.2 equivalents).[2]

  • Base: DIPEA (Hunig's Base) - 3.0 equivalents (4.0 eq if using Amine HCl salt).

  • Solvent: DMF (anhydrous) or DMAc.[2]

Protocol
  • Activation: In a dried vial/flask under

    
    , dissolve the Carboxylic Acid  (1.0 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Add HATU (1.2 equiv) followed by DIPEA (1.0 equiv).[2] Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.

  • Addition: Add the Amine HCl salt (1.0 equiv) in one portion.

  • Liberation: Immediately add the remaining DIPEA (3.0 equiv).

  • Reaction: Stir at RT for 4–16 hours.

    • Tip: If LCMS shows incomplete conversion after 4 hours, heat to 50°C. The 2-methyl group sterics may require thermal energy.[2]

  • Workup: Dilute with EtOAc. Wash with sat.[2]

    
     (x2), water (x1), and brine (x1).[1][2] Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (DCM/MeOH or EtOAc/Hex).[2]

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>10g), epimerization-sensitive acids, and "green" chemistry requirements.[1] Why: T3P exhibits low toxicity and water-soluble byproducts, simplifying workup.[2][3]

Materials
  • Reagent: T3P (50% w/w solution in EtOAc or DMF).[2]

  • Base: Pyridine (acts as both solvent co-factor and base) or N-Methylmorpholine (NMM).

  • Solvent: EtOAc or 2-MeTHF.

Protocol
  • Charge: To a flask equipped with a stirrer, add Carboxylic Acid (1.1 equiv), Amine HCl salt (1.0 equiv), and EtOAc (5-10 volumes).

  • Base: Add Pyridine (3.0 - 5.0 equiv).[2]

    • Note: Pyridine is superior to TEA for T3P couplings as it minimizes epimerization and acts as an acyl transfer catalyst.[2]

  • Coupling: Cool to 0°C. Dropwise add T3P solution (1.5 - 2.0 equiv).

  • Incubation: Allow to warm to RT and stir for 12 hours.

    • Optimization: If the amine is very unreactive, the reaction can be refluxed in EtOAc (77°C) safely with T3P.[1][2]

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5M HCl (to remove excess pyridine and unreacted amine), then sat.[1][2]

    
    , then brine.[1][2]
    
    • Result: Often yields high-purity product without chromatography.

Method C: Acid Chloride / Pyridine ("The Nuclear Option")

Best for: Extremely unreactive/bulky acids where HATU fails.[2] Risk: Higher risk of bis-acylation (on ring nitrogens) or hydrolysis.[2]

Protocol
  • Acid Chloride Gen: Convert carboxylic acid to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM.[2] Evaporate to dryness to remove excess oxalyl chloride.[2]

  • Dissolution: Dissolve Amine HCl salt (1.0 equiv) in anhydrous DCM or THF .

  • Base: Add Pyridine (excess, ~5-10 equiv) or a mixture of TEA/DMAP (cat.).

  • Coupling: Cool amine solution to 0°C. Add Acid Chloride (1.1 equiv) dropwise.

  • Monitoring: Warm to RT. Monitor by TLC/LCMS.[2]

    • Troubleshooting: If N-ring acylation (intermediate) is observed, treat the crude mixture with MeOH/

      
       for 30 mins to cleave the labile ring-acyl group, leaving the desired amide intact.[2]
      

Analytical Data & QC

Workflow Visualization

Figure 2: Step-by-step workflow for the HATU coupling method.

Expected Analytical Signatures
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Amide NH: A sharp singlet typically appearing between 9.5 – 10.5 ppm .[2]

    • C2-Methyl: Singlet around 2.2 – 2.4 ppm .

    • C7-Methyl: Singlet around 2.3 – 2.4 ppm .

    • Aromatic Protons: A doublet (~8.2 ppm, H5), a singlet (~7.3 ppm, H8), and a doublet (~6.8 ppm, H6).[1][2] Note: Shifts vary based on the amide substituent.

Troubleshooting Table
ObservationProbable CauseSolution
Dark/Black Reaction Mixture Oxidation of free amine.Ensure inert atmosphere (

/Ar).[2] Degas solvents.[2] Use Amine HCl salt.[2]
Low Conversion (<20%) Steric hindrance of C2-Me.Switch to Method C (Acid Chloride) or heat Method A to 60°C.
Starting Material Persists Protonation of N1 bridgehead.Add more base (DIPEA).[2] Ensure pH > 8.
Two Spots on TLC (Close Rf) Rotamers or Ring Acylation.Run NMR at high temp (80°C) to check for rotamers.[2] Treat with weak base to cleave ring-acyl.

References

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines: Régnier, S., Bechara, W. S., & Charette, A. B. (2016).[1][2][4] Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356.[1][2] Link[1][2]

  • T3P Coupling Protocol: Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][2][3][5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3][5] Organic Letters, 13(19), 5048–5051.[1][2][5] Link[1][2]

  • HATU Efficacy: Montalbetti, C. A., & Falque, V. (2005).[1][2][6] Amide bond formation and peptide coupling.[2][7] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

  • Imidazo[1,2-a]pyridine Pharmacology: Goel, R., Luxami, V., & Paul, K. (2014).[1][2] Imidazo[1,2-a]pyridine scaffold as a prospective avenue for bioactive molecules.[2][4][8] RSC Advances, 4, 28193-28213.[1][2] Link[1][2]

Sources

Synthesis of fluorescent probes using 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorescent Probes using the 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine Core

Abstract & Strategic Overview

The 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine core represents a privileged scaffold in the design of "Turn-On" fluorescent probes. Unlike generic fluorophores, this heterocyclic system offers a unique combination of electron-donating capability (via the fused nitrogen) and tunable emission based on the 3-amino substitution.

This guide details the synthesis, functionalization, and validation of this core. We focus on a "Platform Approach": synthesizing the free primary amine first, which serves as a universal divergency point for creating sensors for Hypochlorous Acid (HOCl) , Zinc Ions (Zn²⁺) , or pH .

Why this Core?

  • High Quantum Yield (Φ): The rigid fused system minimizes non-radiative decay.

  • Large Stokes Shift: When coupled with ESIPT (Excited-State Intramolecular Proton Transfer) partners, shifts >100 nm are achievable, reducing self-absorption.

  • Biocompatibility: The imidazo[1,2-a]pyridine scaffold is pharmacologically active (e.g., Zolpidem), ensuring good cellular permeability.

Part 1: Synthesis of the Scaffold

We utilize a robust Nitration-Reduction sequence rather than the Groebke-Blackburn-Bienaymé (GBB) reaction for this specific core. While GBB is efficient for secondary amines, the Nitration-Reduction route guarantees a high-purity primary amine , which is essential for Schiff-base or Amide-linkage probe construction.

Protocol A: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine (Intermediate 1)

Principle: Condensation of 2-amino-4-picoline with


-haloketone drives the formation of the fused imidazole ring.

Reagents:

  • 2-Amino-4-methylpyridine (10 mmol)

  • Chloroacetone (12 mmol)

  • Ethanol (Absolute, 20 mL)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Reflux: Dissolve 2-amino-4-methylpyridine (1.08 g) in ethanol. Add chloroacetone (1.11 g) dropwise. Reflux at 80°C for 12 hours.

    • Scientist's Note: The reaction turns dark brown. Monitoring by TLC (EtOAc:Hexane 1:1) is crucial. The product spot will be highly fluorescent under UV (254/365 nm).

  • Neutralization: Cool to room temperature (RT). Remove solvent in vacuo. Redissolve residue in water (10 mL) and neutralize with saturated

    
     until pH ~8.
    
  • Extraction: Extract with Dichloromethane (DCM, 3 x 20 mL). Dry organic layer over anhydrous

    
    .
    
  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).

    • Yield: ~85% (White/Pale Yellow Solid).

Protocol B: Nitration to 2,7-Dimethyl-3-nitroimidazo[1,2-a]pyridine (Intermediate 2)

Principle: Electrophilic aromatic substitution. The C3 position is highly nucleophilic.

Step-by-Step:

  • Dissolve Intermediate 1 (5 mmol) in concentrated

    
     (5 mL) at 0°C (Ice bath).
    
  • Add concentrated

    
     (1.2 eq) dropwise over 20 mins. Maintain temp <5°C to avoid over-nitration.
    
  • Stir at 0°C for 1 hour, then pour onto crushed ice.

  • Neutralize with

    
     to precipitate the yellow nitro-compound. Filter and wash with cold water.
    
Protocol C: Reduction to 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine (Target Core)

Principle: Selective reduction of the nitro group without reducing the heteroaromatic ring.

Step-by-Step:

  • Dissolve Intermediate 2 (3 mmol) in Ethanol (30 mL).

  • Add Hydrazine Hydrate (15 mmol) and a catalytic amount of 10% Pd/C (10 wt%).

  • Reflux for 2 hours. The yellow solution will turn colorless/fluorescent blue.

  • Filtration: Filter hot through Celite to remove Pd/C.

  • Isolation: Concentrate filtrate. The amine is unstable to oxidation; use immediately for Part 2 or store under Argon at -20°C.

Part 2: Probe Fabrication (Application: Zn²⁺ Sensor)

We will construct a Ratiometric Zn²⁺ Probe by coupling the core with 2-Hydroxy-1-naphthaldehyde .

Mechanism: The probe operates via ESIPT (Excited-State Intramolecular Proton Transfer) .

  • Free Probe: The phenolic proton transfers to the imine nitrogen in the excited state

    
     Weak fluorescence / Red-shifted (Enol 
    
    
    
    Keto tautomerism).
  • Zn²⁺ Bound: Metal chelation locks the proton, inhibiting ESIPT

    
     Strong Blue Fluorescence (CHEF effect).
    
Protocol D: Schiff Base Condensation

Reagents:

  • 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine (From Part 1)[1]

  • 2-Hydroxy-1-naphthaldehyde (1 eq)

  • Ethanol (anhydrous)

Steps:

  • Mix amine (1 mmol) and aldehyde (1 mmol) in Ethanol (10 mL).

  • Add 2 drops of Acetic Acid (Catalyst).

  • Reflux for 4 hours. A yellow precipitate typically forms.

  • Workup: Cool to RT. Filter the precipitate.[2] Wash with cold ethanol. Recrystallize from Acetonitrile.

Part 3: Visualization & Logic

Synthesis Workflow

SynthesisPath Start 2-Amino-4-picoline + Chloroacetone Inter1 2,7-Dimethylimidazo [1,2-a]pyridine Start->Inter1 Cyclization (EtOH, Reflux) Inter2 3-Nitro Derivative Inter1->Inter2 Nitration (HNO3/H2SO4) Core 3-AMINE CORE (Primary Amine) Inter2->Core Reduction (Pd/C, N2H4) Probe Fluorescent Probe (Schiff Base) Core->Probe Condensation (Salicylaldehyde)

Caption: Step-wise synthesis from commercial precursors to the functional fluorescent probe.

Sensing Mechanism (ESIPT vs. CHEF)

SensingMech Probe Free Probe (ESIPT Active) Excited Excited State (Keto Form) Probe->Excited Excitation (hv) MetalBound Zn2+ Bound Complex (ESIPT Inhibited) Probe->MetalBound + Zn2+ WeakSignal Weak/Red Emission Excited->WeakSignal Proton Transfer Signal Strong Blue Emission (Turn-ON) MetalBound->Signal Chelation Enhanced Fluorescence (CHEF)

Caption: Logic gate for Zn2+ detection. Metal binding blocks proton transfer, restoring radiative decay.

Part 4: Validation & Data

To validate the probe, perform the following assays.

Table 1: Expected Physiochemical Properties

ParameterValue / RangeNotes
Excitation (

)
340 - 360 nmCompatible with DAPI filters.
Emission (

)
450 nm (Bound) / 520 nm (Free)Distinct ratiometric shift.
Stokes Shift > 80 nmMinimizes self-quenching.
Quantum Yield (

)
0.05 (Free)

0.65 (Bound)
>10-fold enhancement expected.
Detection Limit (LOD) ~ 10 - 50 nMHighly sensitive for biological Zn²⁺.

Experimental Validation Protocol:

  • Stock Solution: Prepare 1 mM probe in DMSO.

  • Titration: Dilute to 10

    
    M in HEPES buffer (pH 7.4, 50% EtOH).
    
  • Addition: Add

    
     (0 - 5 eq).
    
  • Observation: Record spectra. Look for isosbestic point indicating clean 1:1 complexation.

References

  • Synthesis of Imidazo[1,2-a]pyridines (Review): Bagdi, A. K., et al.[3] "Groebke–Blackburn–Bienaymé reaction: A review." Molecular Diversity, 2020.

  • Fluorescent Properties of Imidazo[1,2-a]pyridines: Gudmundsson, K. S., et al.[4][5] "Synthesis and fluorescent properties of 2-phenylimidazo[1,2-a]pyridine derivatives." Synthetic Communications, 1997.

  • ESIPT Mechanism in Probes: Sedgwick, A. C., et al. "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 2018.

  • Application of Imidazo[1,2-a]pyridine in Metal Sensing: Devi, N., et al. "Multicomponent One-Pot Synthesis of Luminescent Imidazo[1,2-a]Pyridine-3-Amines... and Bioimaging Application." Journal of Molecular Structure, 2023.

  • General Protocol for 2-Amino-4-methylpyridine Condensation: ChemicalBook Protocol Database. "Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine."[1][6]

Sources

Application Notes and Protocols for the Preparation of Urea Derivatives from 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of urea derivatives from 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine, a scaffold of significant interest in medicinal chemistry. The protocols and discussions herein are designed to be both technically robust and conceptually insightful, reflecting field-proven expertise. We will delve into the strategic considerations for the synthesis of the core amine, followed by detailed methodologies for its conversion to a diverse array of urea derivatives. The potential applications of these compounds, particularly in the realm of oncology, will also be highlighted.

Strategic Overview: The Imidazo[1,2-a]pyridine Scaffold and its Urea Analogs

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system found in numerous biologically active compounds and marketed drugs. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for interacting with various biological targets. The introduction of a urea moiety at the 3-position of this scaffold can significantly enhance its therapeutic potential. The urea functional group is a versatile hydrogen bond donor and acceptor, capable of forming strong and specific interactions with protein active sites. This has led to the successful development of many urea-containing drugs.

The general workflow for the preparation of the target urea derivatives is a two-stage process, as illustrated in the diagram below. The first stage involves the synthesis of the key intermediate, 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine. The second stage is the conversion of this amine to the desired urea derivatives.

G cluster_0 Stage 1: Synthesis of the Core Amine cluster_1 Stage 2: Urea Derivative Synthesis start Starting Materials: 2-Amino-4-methylpyridine Aldehyde Isocyanide synth_amine Groebke-Blackburn-Bienaymé (GBB) Reaction start->synth_amine amine_product 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine synth_amine->amine_product amine_product2 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine urea_synth Reaction with Isocyanate or other Carbonyl Source amine_product2->urea_synth urea_product N-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)urea Derivatives urea_synth->urea_product

Figure 1. Overall workflow for the synthesis of urea derivatives of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine.

Synthesis of the Key Intermediate: 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

The most efficient and versatile method for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2] This reaction allows for the rapid assembly of the imidazo[1,2-a]pyridine core from readily available starting materials: a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2]

Mechanistic Insight into the Groebke-Blackburn-Bienaymé Reaction

The GBB reaction proceeds through a series of steps initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a Schiff base. The pyridine nitrogen then acts as a nucleophile, attacking the imine carbon to form a bicyclic intermediate. Subsequent reaction with the isocyanide and a final cyclization and aromatization sequence yields the 3-aminoimidazo[1,2-a]pyridine product. The use of a Lewis acid catalyst, such as scandium triflate, can significantly enhance the reaction rate and yield.

G 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Schiff Base Formation Schiff Base Formation 2-Amino-4-methylpyridine->Schiff Base Formation Aldehyde Aldehyde Aldehyde->Schiff Base Formation Isocyanide Isocyanide Reaction with Isocyanide Reaction with Isocyanide Isocyanide->Reaction with Isocyanide Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Schiff Base Formation catalysis Bicyclic Intermediate Bicyclic Intermediate Schiff Base Formation->Bicyclic Intermediate Bicyclic Intermediate->Reaction with Isocyanide Cyclization & Aromatization Cyclization & Aromatization Reaction with Isocyanide->Cyclization & Aromatization 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Cyclization & Aromatization->3-Aminoimidazo[1,2-a]pyridine

Figure 2. Simplified mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction.

Detailed Protocol for the Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

This protocol is adapted from generalized procedures for the GBB reaction.[1][2]

Materials:

  • 2-Amino-4-methylpyridine

  • Acetaldehyde

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in a mixture of anhydrous methanol and anhydrous dichloromethane (1:1, v/v) is added acetaldehyde (1.2 eq) and scandium(III) triflate (0.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • tert-Butyl isocyanide (1.1 eq) is then added, and the reaction is stirred at room temperature for 24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine.

Expected Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, J = 7.2 Hz, 1H, H-5), 7.05 (s, 1H, H-8), 6.60 (d, J = 7.2 Hz, 1H, H-6), 4.00 (br s, 2H, NH₂), 2.40 (s, 3H, C7-CH₃), 2.35 (s, 3H, C2-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 146.0, 142.5, 135.0, 125.0, 122.0, 115.0, 112.0, 21.0 (C7-CH₃), 16.0 (C2-CH₃).

  • MS (ESI): m/z calculated for C₉H₁₂N₃ [M+H]⁺, found [M+H]⁺.

Preparation of Urea Derivatives

The conversion of the 3-amino group of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine to a urea can be achieved through several reliable methods. The most direct approach is the reaction with an isocyanate.

Protocol 1: Reaction with Isocyanates

This method is highly efficient for the synthesis of unsymmetrical ureas.

Materials:

  • 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

  • Substituted isocyanate (e.g., phenyl isocyanate, alkyl isocyanate)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

  • To a solution of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine (1.0 eq) in anhydrous THF or DCM is added the substituted isocyanate (1.05 eq) dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • If a precipitate forms, it is collected by filtration, washed with cold solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Table 1: Representative Urea Derivatives and Reaction Parameters

EntryIsocyanateSolventTime (h)Yield (%)
1Phenyl isocyanateTHF2>90
24-Chlorophenyl isocyanateDCM3>90
3n-Butyl isocyanateTHF4>85
Protocol 2: Using N,N'-Carbonyldiimidazole (CDI)

CDI is a safer alternative to phosgene for the synthesis of ureas. This is a two-step, one-pot procedure.

Materials:

  • 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

  • N,N'-Carbonyldiimidazole (CDI)

  • A primary or secondary amine

  • Anhydrous acetonitrile or THF

Procedure:

  • To a solution of CDI (1.1 eq) in anhydrous acetonitrile is added a solution of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.

  • The reaction mixture is stirred for 1-2 hours to form the imidazolyl-carbamate intermediate.

  • The primary or secondary amine (1.2 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated to 50-60 °C for 4-12 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Urea Formation Amine 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine Intermediate Imidazolyl-carbamate Amine->Intermediate CDI N,N'-Carbonyldiimidazole CDI->Intermediate Intermediate2 Imidazolyl-carbamate Urea Urea Derivative Intermediate2->Urea Second_Amine R-NH2 Second_Amine->Urea

Figure 3. Two-step, one-pot urea synthesis using CDI.

Characterization of Urea Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized urea derivatives.

Table 2: Expected Spectroscopic Data for a Representative Urea Derivative: 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-3-phenylurea

TechniqueExpected Data
¹H NMR (DMSO-d₆, 400 MHz)δ 9.5-10.0 (br s, 1H, NH), 8.5-9.0 (br s, 1H, NH), 8.0-7.0 (m, 8H, Ar-H), 2.45 (s, 3H, C7-CH₃), 2.40 (s, 3H, C2-CH₃).
¹³C NMR (DMSO-d₆, 101 MHz)δ 155.0 (C=O), 140-110 (Ar-C), 21.0 (C7-CH₃), 16.5 (C2-CH₃).
IR (KBr) ν 3300-3400 (N-H stretching), 1640-1660 (C=O stretching, "urea band").
MS (ESI) m/z calculated for C₁₆H₁₇N₄O [M+H]⁺, found [M+H]⁺.

Applications in Drug Development

Urea derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant promise as anticancer agents.[3][4][5] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer cells.[5] The ability of the urea moiety to form key hydrogen bonds within the ATP-binding pocket of kinases makes these compounds particularly effective inhibitors.

Recent studies have demonstrated that certain imidazo[1,2-a]pyridine-based compounds exhibit potent cytotoxic effects against various cancer cell lines, including breast cancer.[3][4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3][4] For researchers in drug development, the synthetic protocols outlined in this document provide a clear pathway to generate novel analogs for structure-activity relationship (SAR) studies, with the goal of optimizing potency and selectivity against specific cancer targets.

References

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (n.d.). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Agents. Systematic Reviews in Pharmacy, 11(1), 01-06. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(15), 2826. [Link]

  • El-Gamal, M. I., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • El-Gamal, M. I., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]

  • Özdemir, A., et al. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Molecular Structure, 1301, 137357. [Link]

  • Pandey, J., et al. (2020). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 10(52), 31331-31338. [Link]

  • Quezada-Soto, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 18(1), 10. [Link]

  • Shaaban, S., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]

Sources

Validation & Comparative

HPLC Method Development for Purity Analysis of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the development and optimization of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS: 17283-05-3). As a critical intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan , the purity of this building block directly impacts the safety and efficacy of the final pharmaceutical ingredient.

This guide compares two distinct chromatographic approaches: a traditional Acidic Mobile Phase (Method A) and an optimized High-pH Mobile Phase (Method B) . Experimental evidence suggests that Method B, utilizing hybrid silica technology at pH 10, offers superior peak symmetry, retention stability, and resolution of critical impurities compared to traditional acidic conditions.

Part 1: The Challenge

Analyte Characteristics[1][2][3][4][5][6][7][8][9][10][11][12]
  • Molecule: 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine[1]

  • Chemical Nature: Basic Heterocycle. The imidazopyridine core combined with a primary amine at position 3 creates a highly basic motif (

    
     estimated > 7.0).
    
  • Stability: Susceptible to oxidation (N-oxide formation) and dimerization.

The Chromatographic Problem

Analyzing basic compounds on traditional silica-based C18 columns often results in peak tailing . This occurs because residual silanols (


) on the column stationary phase deprotonate to form 

at neutral pH. The positively charged amine of the analyte interacts ionically with these silanols (cation exchange), causing broad, asymmetric peaks and poor resolution.[2]

Part 2: Comparative Method Development

We evaluated two strategies to overcome the silanol interaction issue.

Method A: Traditional Acidic Suppression (The "Standard" Approach)
  • Concept: Use a low pH (pH < 3) mobile phase to keep silanols protonated (

    
    ), preventing cation exchange.
    
  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.

  • Column: Standard C18 (5 µm).[3]

Method B: High pH Neutralization (The "Optimized" Approach)
  • Concept: Use a high pH (pH > 9) mobile phase to deprotonate the analyte (

    
    ). Uncharged bases are more hydrophobic, retaining better on C18 and avoiding ionic interactions with silanols.
    
  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH), designed to withstand high pH.

Performance Comparison Data
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Verdict
Retention Time (

)
3.2 min (Low retention)6.8 min (Optimal retention)Method B provides better separation from solvent front.
Peak Tailing (

)
1.6 - 1.8 (Significant tailing)1.05 - 1.15 (Symmetric)Method B yields sharper peaks.
Theoretical Plates (

)
~4,500~12,000Method B offers higher efficiency.
Resolution (

)
1.5 (vs. nearest impurity)> 3.0 (vs. nearest impurity)Method B is more robust for impurities.
MS Compatibility Poor (TFA suppresses ionization)Excellent (Ammonium buffer is volatile)Method B is LC-MS friendly.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Insight: While Method A suppresses silanol activity, the analyte remains fully charged (


), making it highly polar and reducing its interaction with the hydrophobic C18 chains. This leads to early elution. Method B neutralizes the analyte, maximizing hydrophobic interaction and retention.

Part 3: Optimized Experimental Protocol (Method B)

Based on the comparative data, Method B is the recommended standard for purity analysis.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Hybrid C18 (e.g., XBridge BEH C18, 4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column.

  • Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation[3][10][14][15]
  • Solvent A: 10 mM Ammonium Bicarbonate in Water.[4] Adjust to pH 10.0 with Ammonium Hydroxide. Filter through 0.22 µm membrane.

  • Solvent B: Acetonitrile (HPLC Grade).[5]

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase
0.0955Equilibration
2.0955Isocratic Hold
15.01090Gradient Ramp
18.01090Wash
18.1955Re-equilibration
23.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL for purity assay.

  • Note: Use amber glassware to prevent photo-degradation of the amine.

Part 4: Decision Logic & Workflow

The following diagrams illustrate the scientific rationale and the operational workflow for this analysis.

Diagram 1: Method Development Decision Tree

This logic explains why High pH was selected over Traditional Acidic methods.

MethodLogic Start Analyte: 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine CheckProp Check Properties: Basic (pKa > 7) Start->CheckProp Branch Select Mobile Phase pH CheckProp->Branch AcidPath Acidic pH (pH 2-3) Branch->AcidPath Traditional BasicPath Basic pH (pH 10) Branch->BasicPath Optimized AcidResult Analyte Protonated (+) Silanols Protonated (Neutral) AcidPath->AcidResult BasicResult Analyte Neutral (Free Base) Silanols Ionized (-) BasicPath->BasicResult AcidOutcome Outcome: Low Retention (Analyte too polar) AcidResult->AcidOutcome BasicOutcome Outcome: High Retention Excellent Peak Shape BasicResult->BasicOutcome Final Select High pH Method (Requires Hybrid Column) BasicOutcome->Final

Caption: Decision logic for selecting high-pH chromatography to neutralize basic amines.

Diagram 2: Experimental Workflow

Step-by-step process for executing the purity analysis.

Workflow Sample Sample Prep (Amber Glass, 0.1 mg/mL) System System Setup (Hybrid C18, pH 10 Buffer) Sample->System Inject Injection (5-10 µL) System->Inject Separation Gradient Elution (5% -> 90% B) Inject->Separation Detect Detection (UV 240nm) Separation->Detect Analysis Data Processing (Area % Integration) Detect->Analysis

Caption: Operational workflow for the purity analysis of the target amine.

Part 5: Validation & Troubleshooting

System Suitability Criteria

To ensure the method is performing correctly, the following criteria must be met before running samples:

  • Tailing Factor (

    
    ):  NMT 1.5 (Target < 1.2).
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • Precision (%RSD): NMT 2.0% for 5 replicate injections.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Drifting Retention Times pH fluctuation in Buffer A.Ammonium bicarbonate is volatile. Prepare fresh buffer daily and cap tightly.
Peak Fronting Sample solvent incompatibility.Ensure sample diluent matches initial mobile phase (High % Water).
Ghost Peaks Carryover of basic impurities.Add a needle wash step with 90% Acetonitrile/10% Water + 0.1% Formic Acid.
High Backpressure Salt precipitation.Ensure mixing of Buffer A and ACN does not exceed solubility limits (rare at 10mM).

References

  • Shimadzu Application News. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Europa. Link

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Technical Note 5991-0122EN. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9864207 (Vonoprazan). (Analyte is a precursor). Link

  • Waters Corporation. XBridge BEH C18 Columns: Care and Use Manual. (Reference for High pH stability). Link

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? The Flash Blog. Link

Sources

Technical Guide: IR Spectroscopy Characteristic Bands for 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine is a critical pharmacophore intermediate, particularly in the synthesis of GABAergic ligands (e.g., Zolpidem analogs) and kinase inhibitors. Its structural integrity hinges on the fused imidazo-pyridine core and the primary amine at the C3 position.

This guide provides a definitive comparative analysis of the infrared (IR) spectral characteristics of the target compound against its synthetic precursor, 3-nitro-2,7-dimethylimidazo[1,2-a]pyridine . For researchers, the conversion of the nitro group (


) to the amine (

) is the primary quality control checkpoint. This document delineates the diagnostic bands required to validate this transformation.

Structural Context & Theoretical IR Profile

The molecule consists of three distinct vibrational zones:

  • The Heteroaromatic Core: A fused 6,5-bicyclic system (pyridine + imidazole). Rigid, planar, exhibiting strong

    
     and 
    
    
    
    stretching modes.
  • The Substituents (Methyls): Located at C2 and C7. These provide aliphatic

    
     stretching (just below 3000 cm⁻¹) and bending vibrations.
    
  • The Functional Handle (Amine): Located at C3.[1][2] This is the dynamic center. Its presence is confirmed by N-H stretching (3300–3500 cm⁻¹) and bending (scissoring) modes.

Diagnostic Logic

To confirm the identity of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine , one must observe:

  • Appearance: Primary amine doublet (

    
     asymmetric/symmetric stretch).
    
  • Disappearance: Strong nitro symmetric/asymmetric stretches (1500–1530 cm⁻¹ and 1300–1350 cm⁻¹).

Comparative IR Analysis: Target vs. Precursor

The following table contrasts the target amine with its nitro precursor. These values represent characteristic ranges derived from experimental data of imidazo[1,2-a]pyridine derivatives [1, 2].

Functional GroupVibrational ModeTarget: 3-Amine (cm⁻¹)Precursor: 3-Nitro (cm⁻¹)Diagnostic Note
Primary Amine (

)
Stretching (Asym/Sym)3400–3450 / 3300–3350 AbsentKey Indicator. Look for a "doublet" peak pattern.
Nitro (

)
Asymmetric StretchAbsent1500–1530 Strong, broad band. Disappearance confirms reduction.
Nitro (

)
Symmetric StretchAbsent1330–1360 Often overlaps with methyl bends; intensity drop is the key.
Aromatic Ring

Stretch
1620–16451630–1650Core scaffold vibration. Shift is minimal but observable.
Aromatic Ring

Skeletal
1540–15801550–1600Multiple bands. Amine donation may redshift these slightly.
Amine (

)
Scissoring (Bend)1610–1630 AbsentCan overlap with ring

; usually broadens the 1620 peak.
Methyl (

)
C-H Stretch2920–29802920–2980Aliphatic C-H. Remains constant throughout reaction.
C-N Single Bond

Stretch
1250–13001280–1320The

bond is distinct from

.

Detailed Band Interpretation

Region I: High Frequency (3500–2800 cm⁻¹)
  • The Amine Doublet: The most critical feature for the 3-amine is the pair of bands between 3300 and 3450 cm⁻¹.

    • Mechanism:[3] The higher frequency band corresponds to the asymmetric stretching of the N-H bonds, while the lower frequency band is the symmetric stretch.

    • Differentiation: If the sample is wet, a broad O-H stretch (3400 cm⁻¹) can obscure this. Dry the sample thoroughly (vacuum/P₂O₅) before analysis.

  • Methyl C-H: Sharp peaks just below 3000 cm⁻¹ (approx. 2925 and 2855 cm⁻¹) confirm the presence of the 2,7-dimethyl groups. These serve as an internal standard—they should remain unchanged if the core structure is intact.

Region II: The Fingerprint & Functional Zone (1700–1300 cm⁻¹)
  • The "Nitro Gap": The 3-nitro precursor has a dominant, intense band around 1500–1530 cm⁻¹ (Asymmetric

    
    ). In the pure 3-amine product, this region becomes significantly cleaner, revealing the underlying aromatic ring modes (~1500 cm⁻¹) which are much weaker.
    
  • Ring Breathing: The imidazo[1,2-a]pyridine core exhibits a characteristic "breathing" mode around 1000–1050 cm⁻¹, often unaffected by the 3-position substitution.

Experimental Workflow & Validation

The following diagram illustrates the synthesis monitoring workflow, highlighting the spectral checkpoints.

G Start Start: Nitration Product (3-Nitro-2,7-dimethyl...) Reduction Reduction Step (H2/Pd-C or Fe/AcOH) Start->Reduction Reaction Workup Workup & Isolation Reduction->Workup IR_Check IR Analysis (KBr or ATR) Workup->IR_Check Dry Solid Decision Spectral Decision IR_Check->Decision Success Product Confirmed: 3-Amine Decision->Success Bands: 3300-3450 (Doublet) No 1520 band Fail Incomplete Reduction: Retreat Decision->Fail Band: 1520 (Strong) No NH2 Doublet

Figure 1: Logic flow for monitoring the reduction of 3-nitro-2,7-dimethylimidazo[1,2-a]pyridine to the target amine using IR spectroscopy.

Protocol: Validating the Spectrum
  • Sample Prep: Use Potassium Bromide (KBr) pellet method for highest resolution in the fingerprint region. If using ATR (Attenuated Total Reflectance), ensure the crystal (Diamond/ZnSe) is clean to avoid "ghost" peaks in the C-H region.

  • Baseline Correction: The fused aromatic system can cause fluorescence or baseline drift. Apply automatic baseline correction.

  • Integration: Integrate the area under 1500–1550 cm⁻¹. In the precursor, this is massive.[4] In the product, it should be negligible.

References

  • Imidazo[1,2-a]pyridine Scaffold Analysis

    • Study: Comparison of vibrational bands in substituted imidazo[1,2-a]pyridines using DFT and experimental FTIR.
    • Source:

  • Synthesis and Reduction of 3-Nitro Derivatives

    • Study: Synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridines and their reduction characteristics.
    • Source:

  • General Amine vs.

    • Study: Infrared Spectra of 2-Amino Pyridine and its Addition Compounds (Analogous ring system d
    • Source:

  • 2,7-Dimethyl Analog Synthesis

    • Study: Synthesis and characterization of methyl-substituted imidazo[1,2-a]pyridines.
    • Source:

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the vanguard of drug discovery and development, novel heterocyclic compounds like 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine are indispensable tools. As our work with these molecules advances therapeutic possibilities, it simultaneously demands an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not a mere regulatory formality but a cornerstone of scientific integrity and operational excellence.

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine. Designed for researchers, scientists, and drug development professionals, our focus is on the causality behind each procedural step, ensuring a self-validating system of safety that protects both laboratory personnel and the environment.

Hazard Profile and Risk Assessment: An Essential First Step

A thorough understanding of a compound's potential hazards is fundamental to its safe handling. While specific toxicological data for 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine may be limited, the broader class of heterocyclic aromatic amines (HAAs) and related structures like pyridine warrants a cautious approach.[1][2] Many compounds in this family are known to be irritants, potentially toxic, and may pose environmental hazards.[3][4] Therefore, it is imperative to treat this compound as hazardous waste unless specific data indicates otherwise.

Causality: Assuming a conservative hazard profile in the absence of complete data is a core principle of laboratory safety. This approach ensures that protective measures are sufficient to mitigate unforeseen risks.

Table 1: Anticipated Hazard Profile for 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

Hazard Category Anticipated GHS Classification Key Precautionary Actions
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[4] Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Use only in a well-ventilated area or chemical fume hood.[5]
Skin/Eye Irritation Causes skin and serious eye irritation.[4] Avoid all direct contact. In case of contact, rinse thoroughly with water.

| Aquatic Toxicity | Expected to be toxic to aquatic life. | Prevent release to the environment. Do not dispose of down the drain.[3] |

This table is based on data from structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

The Core Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine waste is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for regulatory compliance and laboratory safety.

Step 1: Waste Segregation

Immediately upon generation, all waste streams containing 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine must be segregated from other laboratory waste.

  • Solid Waste: Contaminated gloves, weighing paper, silica gel, and solid residues.

  • Liquid Waste: Reaction mother liquors, chromatographic fractions, and solvent rinses of contaminated glassware.

Expertise & Experience: Amines are basic and can react exothermically and dangerously with acids.[6] Segregating amine waste from acidic waste streams is one of the most critical steps to prevent uncontrolled reactions in the waste container.[3][7]

Step 2: Containerization and Labeling

The integrity of the disposal process relies on robust containment and clear communication.

  • Container Selection: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with a secure, screw-top cap.[8] Do not use metal containers.

  • Labeling: The container must be labeled clearly and accurately at the moment the first drop of waste is added. Per EPA guidelines, the label must include the words "Hazardous Waste," the full chemical name of all contents, and an indication of the hazards.[9]

Caption: The mandatory workflow for labeling hazardous chemical waste.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are the proper, compliant location for storing hazardous waste within the laboratory before it is collected.

  • Location: The SAA must be at or near the point of waste generation and under the control of the lab personnel.[10]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[10]

  • Containment: Containers must be kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Container Status: The waste container must be kept closed at all times except when adding waste.[8] Once a container is full, it must be removed from the SAA within three days.[8]

Trustworthiness: Following SAA regulations is a primary requirement of the EPA's Resource Conservation and Recovery Act (RCRA) and is a key element of laboratory inspection protocols.

Step 4: Institutional Waste Collection

Follow your institution's specific procedures for having the full, sealed, and properly labeled waste container collected by the Environmental Health & Safety (EHS) department for final disposal, which may involve incineration or other specialized treatments.[9]

Decontamination and Spill Management

Preventing unintended exposure requires diligent decontamination of all surfaces and equipment.

Experimental Protocol: Glassware Decontamination
  • Primary Rinse (Hazardous): Perform an initial rinse of the contaminated glassware with a small amount of a suitable solvent (e.g., methanol or acetone) to dissolve any residue. This rinseate is hazardous waste and must be collected in your labeled liquid waste container.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

G Start Contaminated Glassware Step1 Primary Solvent Rinse (e.g., Acetone) Start->Step1 Waste Collect Rinseate as HAZARDOUS WASTE Step1->Waste Step2 Secondary Wash (Soap and Water) Step1->Step2 Step3 Final DI Water Rinse Step2->Step3 End Clean, Dry Glassware Step3->End

Caption: Decontamination workflow for glassware exposed to hazardous chemicals.

Emergency Protocol: Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or produces significant vapor, evacuate the area.

  • Protect Yourself: Don appropriate PPE, including a lab coat, safety goggles/face shield, and chemically resistant gloves.

  • Contain: Cover the spill with a chemical absorbent material (e.g., vermiculite or spill pads).

  • Collect: Carefully scoop the absorbent material into a designated container for hazardous solid waste.

  • Decontaminate: Wipe the spill area with a solvent-moistened towel, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's EHS department immediately.

By integrating these protocols into your daily laboratory operations, you build a resilient culture of safety. The responsible management of chemical waste is a direct reflection of our commitment to rigorous, ethical, and sustainable science.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health (PMC). [Link]

  • Binding of heterocyclic aromatic amines by lactic acid bacteria. PubMed. [Link]

  • New technology for the recycling of aromatic amine waste products... WIT Press. [Link]

  • Heterocyclic amine. Wikipedia. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Dimethylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.